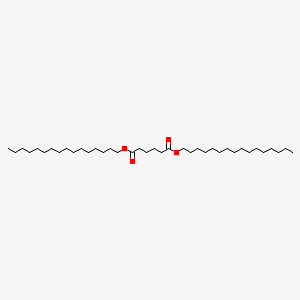
Dicetyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicetyl adipate is a useful research compound. Its molecular formula is C38H74O4 and its molecular weight is 595 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Film forming; Plasticiser; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Cosmetics
2.1 Emollient and Skin Conditioning Agent
In the cosmetic industry, dicetyl adipate is primarily utilized as an emollient. It enhances skin feel by providing a smooth and soft texture to formulations. Its ability to form a protective barrier on the skin aids in moisture retention, making it an ideal ingredient in lotions, creams, and lipsticks .
2.2 Solvent Properties
This compound also serves as a solvent for various cosmetic ingredients, improving the solubility of active compounds in formulations. This property is particularly beneficial in products that require a blend of oils and other hydrophobic substances .
Applications in Plastics
3.1 Plasticizer for Polyvinyl Chloride (PVC)
One of the significant applications of this compound is as a plasticizer in PVC formulations. It improves flexibility and workability while reducing brittleness in plastic products . The incorporation of this compound into PVC enhances its performance characteristics, making it suitable for use in flexible films and other plastic materials.
3.2 Compatibility with Other Additives
This compound is often blended with other plasticizers to achieve desired properties in polymer matrices. Its compatibility with various additives allows formulators to tailor the physical properties of plastics to meet specific application requirements .
Applications in Lubricants
In the lubricant industry, this compound is used as an additive due to its excellent lubricating properties. It can enhance the performance of lubricants by providing better viscosity stability and reducing friction between moving parts . This application is particularly relevant in formulations for machinery and automotive components.
Cosmetic Formulation Study
A study conducted on the incorporation of this compound into liquid lipsticks demonstrated its effectiveness as an emollient. The formulation not only improved the sensory attributes but also enhanced the wear time of the lipstick on the lips compared to formulations without this compound .
PVC Plasticization Research
Research evaluating various plasticizers for PVC highlighted this compound's superior performance in terms of flexibility and processing ease compared to traditional phthalate-based plasticizers. This study suggested that this compound could serve as a safer alternative due to its lower toxicity profile .
Safety and Regulatory Aspects
The safety profile of this compound has been assessed by various regulatory bodies, confirming its safe use in cosmetics and food contact materials at specified concentrations . Continuous monitoring and research are essential to ensure compliance with evolving safety standards.
Propriétés
Numéro CAS |
26720-21-8 |
|---|---|
Formule moléculaire |
C38H74O4 |
Poids moléculaire |
595 g/mol |
Nom IUPAC |
dihexadecyl hexanedioate |
InChI |
InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-41-37(39)33-29-30-34-38(40)42-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
RQIKFACUZHNEDV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
26720-21-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















